molecular formula C13H12N2O4 B11817341 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11817341
M. Wt: 260.24 g/mol
InChI Key: XSRMKXVYRRHHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a formyl group and a methoxybenzyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the preparation of methyl 2-methoxybenzoate, followed by its transformation into the desired compound through a series of reactions involving formylation and pyrazole ring formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The formyl and methoxy groups play crucial roles in binding to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-3-carboxylic acid
  • 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

1-[(5-formyl-2-methoxyphenyl)methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H12N2O4/c1-19-12-3-2-9(8-16)4-10(12)6-15-7-11(5-14-15)13(17)18/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

XSRMKXVYRRHHQY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.